molecular formula C18H16N2O2 B2455698 1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338750-19-9

1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No.: B2455698
CAS No.: 338750-19-9
M. Wt: 292.338
InChI Key: JJCAIOAPURTFJY-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a heterocyclic compound with a unique structure that includes a pyrazinedione coreIts molecular formula is C18H16N2O2, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

The synthesis of 1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of benzylamine with phenylmethylene malononitrile, followed by cyclization. The reaction conditions often require the use of a base, such as sodium ethoxide, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-Benzyl-6-(phenylmethylene)tetrahydro-2,5-pyrazinedione can be compared with similar compounds such as:

Properties

IUPAC Name

(6E)-1-benzyl-6-benzylidenepiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-12-19-18(22)16(11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAIOAPURTFJY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=CC2=CC=CC=C2)C(=O)N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/C2=CC=CC=C2)/C(=O)N1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.